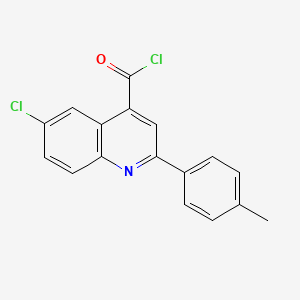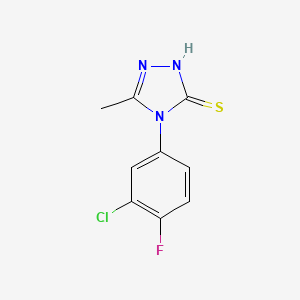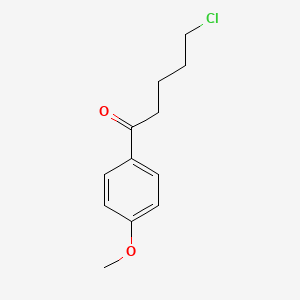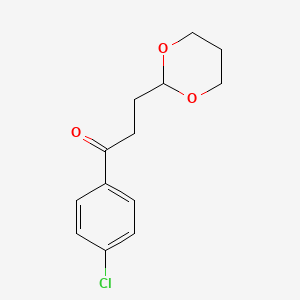
6-Bromocinnolin-4-ol
Vue d'ensemble
Description
6-Bromocinnolin-4-ol, also known as 6-bromo-1H-cinnolin-4-ol, is a heterocyclic compound that belongs to the family of cinnolines. It is a colorless crystal solid with a molecular formula of C9H6BrNO and a molecular weight of 219.06 g/mol. This compound is an important intermediate in the synthesis of organic compounds, and has a wide range of applications in the pharmaceutical, agrochemical, and material industries.
Applications De Recherche Scientifique
Detection of Aluminum Ion and Bacterial Cell Imaging
6-Bromocinnolin-4-ol derivatives, specifically 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol (L2), have been studied for their application in detecting aluminum ions. These derivatives show an "OFF-ON type" mode in the presence of Al3+ ions, suggesting their potential as selective fluorescent sensors. Additionally, they have been used for bacterial cell imaging and logic gate applications, displaying green and red fluorescent images with Al3+ ion (Yadav & Singh, 2018).
Chemical Synthesis and Catalysis
3-Bromo- or 3-iodo-cinnoline derivatives, including this compound, have been employed in reactions catalyzed by palladium compounds. These reactions include condensing with terminal alkynes to form various alkynyl-derivatives, which further react to form different ring systems such as pyrrolo[3,2-c]cinnolines. These syntheses demonstrate the versatility of this compound in organic chemistry and drug development (Ames & Bull, 1982).
Antituberculosis Activity
Certain derivatives of this compound have shown promising antituberculosis activity. For example, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate has exhibited high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).
Anticancer Research
This compound derivatives have been explored as potential inhibitors of various cancer-related proteins. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives show promise as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, demonstrating enhanced antitumor activity (Tsou et al., 2001).
Antibacterial Activities
New derivatives of 6-Bromoquinolin-4-ol, synthesized via Chan–Lam coupling, have shown potential antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been studied for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against these pathogens, offering insights into new antibacterial agents (Arshad et al., 2022).
Photomediated Gene Activation
This compound derivatives have also been used in photomediated gene activation studies. For instance, 6-bromo-4-diazomethyl-7-hydroxycoumarin, a compound related to this compound, has been utilized in zebrafish embryos for temporal and spatial control of gene activation, demonstrating its utility in developmental biology and genetics (Ando, Furuta, Tsien, & Okamoto, 2001).
Mécanisme D'action
Mode of Action
Like many other compounds, it is likely that 6-bromocinnolin-4-ol interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in a cell, and understanding how a compound like this compound affects these pathways requires extensive research .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability .
Safety and Hazards
6-Bromocinnolin-4-ol is classified as a warning class chemical. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
6-bromo-1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMHMZLZLNLBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236514 | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-88-0 | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 876-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-4-cinnolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-CINNOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)








